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Compound of Interest

Compound Name:
Methyl 3-(5-hydroxypyrimidin-2-

yl)benzoate

CAS No.: 1092568-87-0

Cat. No.: B2993816

Get Quote

Abstract
Tepotinib (MSC2156119J) is a highly selective, oral c-Met inhibitor approved for the treatment

of non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping alterations.[1][2] Its

structural complexity—characterized by a pyridazinone core, a biaryl linker, and a solubility-

enhancing methylpiperidine tail—demands a rigorous synthetic strategy.[1][2] This guide

dissects the synthesis of Tepotinib into its critical modular components. We analyze the "Key

Intermediates" that serve as the architectural pillars of this molecule, providing detailed

protocols, mechanistic insights, and process control parameters to ensure high purity and yield.

Retrosynthetic Analysis & Strategic Disconnection
The synthesis of Tepotinib is most efficiently approached through a convergent strategy,

disconnecting the molecule at the benzylic nitrogen bond.[1] This disconnection minimizes the

propagation of the basic piperidine moiety through early metal-catalyzed steps and allows for

the independent optimization of two distinct pharmacophores.
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The Convergent Logic
The molecule is divided into two primary fragments:[1]

Nucleophilic Core (Intermediate A): The pyridazinone-benzonitrile scaffold, responsible for

key hydrogen-bonding interactions within the c-Met ATP-binding pocket.[2]

Electrophilic Linker (Intermediate B): A functionalized chloromethyl-biaryl system bearing the

solvent-exposed piperidine tail.[2]

Retrosynthesis Diagram[1]

Tepotinib
(Target Molecule)

N-Alkylation Disconnection

Intermediate A
(Nucleophile)

3-(6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile

Intermediate B
(Electrophile)

2-(3-(chloromethyl)phenyl)-5-
((1-methylpiperidin-4-yl)methoxy)pyrimidine

3-Acetylbenzonitrile Glyoxylic Acid 2-Chloro-5-fluoropyrimidine (3-(hydroxymethyl)phenyl)boronic acid (1-Methylpiperidin-4-yl)methanol

Click to download full resolution via product page

Figure 1: Retrosynthetic fragmentation of Tepotinib revealing the two pivotal coupling partners.

[2]

Key Intermediate A: The Pyridazinone Core
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Chemical Name: 3-(6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile Role: Acts as the hinge binder

in the kinase domain.[2]

Synthetic Rationale
The construction of the pyridazinone ring is achieved via a condensation-cyclization sequence.

Using 3-acetylbenzonitrile as the starting material ensures the nitrile "warhead" is installed

early, avoiding harsh cyanation conditions later in the synthesis.[1] The reaction with glyoxylic

acid followed by hydrazine is a classic, robust method for generating 6-oxopyridazines.[1][2]

Detailed Protocol
Step 1: Condensation

Reagents: 3-Acetylbenzonitrile (1.0 eq), Glyoxylic acid monohydrate (1.5 eq), Acetic acid

(Solvent).[1][2]

Procedure: Heat the mixture at 100°C for 4–6 hours. The acid catalyzes the aldol-like

condensation to form the acyclic keto-acid intermediate.[2]

In-Process Control (IPC): Monitor consumption of acetylbenzonitrile via HPLC.

Step 2: Cyclization

Reagents: Hydrazine hydrate (2.0 eq), Water/Ethanol.

Procedure: Cool the reaction mixture to room temperature. Slowly add hydrazine hydrate

(exothermic).[1][2] Reflux for 2 hours.

Workup: Cool to 0°C. The product precipitates as a solid. Filter, wash with cold water and

ethanol to remove excess hydrazine and polymeric byproducts.[1]

Purification: Recrystallization from Ethanol/DMF if purity <98%.[1][2]

Data Summary: Intermediate A

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://newdrugapprovals.org/2020/12/12/tepotinib-hydrochloride/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6470795/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6470795/
https://newdrugapprovals.org/2020/12/12/tepotinib-hydrochloride/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6470795/
https://newdrugapprovals.org/2020/12/12/tepotinib-hydrochloride/
https://newdrugapprovals.org/2020/12/12/tepotinib-hydrochloride/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6470795/
https://newdrugapprovals.org/2020/12/12/tepotinib-hydrochloride/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6470795/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6470795/
https://newdrugapprovals.org/2020/12/12/tepotinib-hydrochloride/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2993816?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Specification Note

Appearance
Off-white to pale yellow
solid

Crystalline

Yield 65–75% (2 steps) High efficiency

Key Impurity Dihydro-isomer Removed via recrystallization

| 1H NMR (DMSO-d6) | δ 13.2 (s, 1H, NH), 8.1-8.3 (m, Ar-H) | Characteristic NH signal |[1][2]

Key Intermediate B: The Functionalized Linker
Chemical Name: 2-(3-(chloromethyl)phenyl)-5-((1-methylpiperidin-4-yl)methoxy)pyrimidine

Role: Connects the core to the solvent channel; the chloride serves as the leaving group for the

final coupling.[2]

Synthetic Rationale
This fragment is the most synthetic-intensive portion. It requires a Suzuki-Miyaura coupling to

build the biaryl system and a Nucleophilic Aromatic Substitution (SNAr) to install the piperidine

ether.

Critical Decision: Performing the Suzuki coupling before the chlorination is preferred.[1] The

benzyl alcohol functionality is stable under Suzuki conditions, whereas a benzyl chloride

could undergo unwanted hydrolysis or coupling.[1]

Workflow Diagram

2-Chloro-5-
fluoropyrimidine

Step 1: Suzuki Coupling
Pd(PPh3)2Cl2, Na2CO3

90°C
(3-(hydroxymethyl)
phenyl)boronic acid

Biaryl Alcohol
(3-(5-fluoropyrimidin-2-yl)

phenyl)methanol Step 2: SNAr Etherification
NaH or t-BuOK
DMF, 0°C -> RT

(1-Methylpiperidin-
4-yl)methanol

Ether Intermediate
(3-{5-[(...)]pyrimidin-2-yl}

phenyl)methanol

Step 3: Chlorination
SOCl2, DCM

0°C

Intermediate B
(Benzyl Chloride)
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Figure 2: Step-wise construction of the electrophilic Intermediate B.[1][2]

Detailed Protocol
Step 1: Suzuki Coupling

System: 2-Chloro-5-fluoropyrimidine + (3-(hydroxymethyl)phenyl)boronic acid.[2][3]

Catalyst: PdCl2(PPh3)2 (0.03 eq) is sufficient; highly active species like Pd(dppf)Cl2 are also

effective.[1][2]

Conditions: Toluene/Ethanol/Water (4:2:1), Na2CO3 (2.0 eq), 90°C, 8h.

Insight: The fluorine at the 5-position activates the pyrimidine for the subsequent SNAr but is

stable enough to survive Suzuki conditions.

Step 2: SNAr Etherification

Activation: React (1-methylpiperidin-4-yl)methanol with NaH (1.2 eq) in anhydrous DMF at

0°C to form the alkoxide.

Displacement: Add the Biaryl Alcohol (from Step 1).[1] Warm to RT and stir for 4–6 hours.

Mechanism: The electron-deficient pyrimidine ring (due to nitrogens) facilitates the

displacement of the fluoride ion by the alkoxide.

Safety: Control H2 gas evolution during alkoxide formation.

Step 3: Chlorination

Reagent: Thionyl Chloride (SOCl2) (1.5 eq).

Solvent: Dichloromethane (DCM) or Chloroform.[1]

Procedure: Add SOCl2 dropwise at 0°C to a solution of the alcohol. The HCl byproduct is

scavenged or vented.[1]

Stability Note: The resulting benzyl chloride is reactive.[1] It should be used immediately in

the final coupling or stored under inert gas at -20°C to prevent hydrolysis or polymerization.
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[2]

Final Assembly: Regioselective N-Alkylation
The convergence of Intermediate A and Intermediate B yields Tepotinib.

Reaction Conditions
Reagents: Intermediate A (1.0 eq), Intermediate B (1.1 eq), Cs2CO3 or K2CO3 (2.5 eq).

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF.[2] NMP often provides better solubility for

the pyridazinone.[1]

Temperature: 60–80°C.[1]

Time: 4–8 hours.[1]

Regioselectivity Challenge
Pyridazinones can undergo N-alkylation (desired) or O-alkylation.[2]

Control: Using a "hard" base like K2CO3 in a polar aprotic solvent favors the thermodynamic

N-alkylated product.[2] O-alkylation is generally minor but must be monitored via HPLC.[2]

Purification: The crude product is often purified via salt formation (e.g., HCl salt) which

selectively crystallizes the desired API, rejecting unreacted starting materials and O-alkyl

impurities.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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essential and advanced chemicals, empowering
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and industry.
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Contact our Ph.D. Support Team for a compatibility check
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